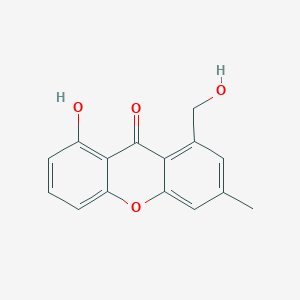
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens, and they possess an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of xanthone derivatives may involve optimized synthetic routes that are scalable and cost-effective. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated xanthones, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Including those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA or proteins, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-6-methyl-11-methoxy-8-hydroxymethylxanthone
- 8-Hydroxyquinoline derivatives
Comparison: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
8-hydroxy-1-(hydroxymethyl)-3-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-8-5-9(7-16)13-12(6-8)19-11-4-2-3-10(17)14(11)15(13)18/h2-6,16-17H,7H2,1H3 |
InChI-Schlüssel |
KYDDOVSKVVVESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)

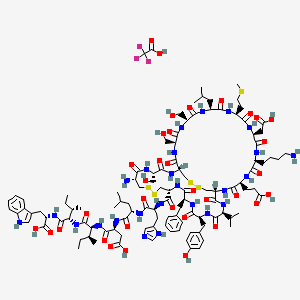
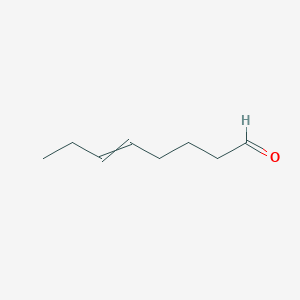
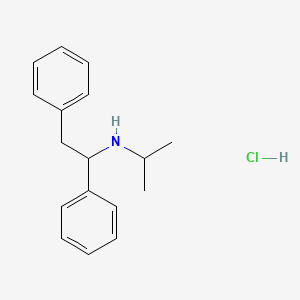


![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
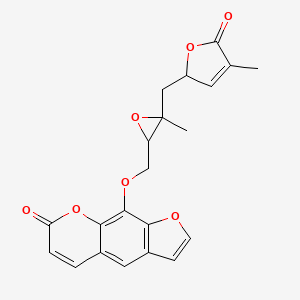
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
